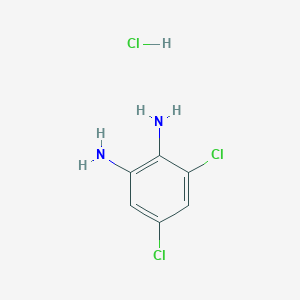![molecular formula C12H15NO3S B2814820 N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide CAS No. 2361641-13-4](/img/structure/B2814820.png)
N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide, also known as MSEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSEA is a synthetic compound that is produced through a specific synthesis method.
Mécanisme D'action
N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide selectively blocks T-type calcium channels by binding to a specific site on the channel protein. This binding prevents calcium ions from entering the cell, which leads to a decrease in cellular activity. The selective blocking of T-type calcium channels by N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide makes it a valuable tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects
The selective blocking of T-type calcium channels by N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has various biochemical and physiological effects. N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has been shown to decrease neuronal excitability, reduce muscle contraction, and inhibit hormone secretion. These effects make N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide a valuable tool for studying the role of T-type calcium channels in various physiological processes, including pain perception, epilepsy, and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has several advantages for lab experiments, including its selectivity for T-type calcium channels, its ability to block these channels reversibly, and its low toxicity. However, N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide also has some limitations, including its limited solubility in water and its potential for off-target effects. These limitations must be considered when using N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide in lab experiments.
Orientations Futures
For the study of N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide include the development of more selective and potent T-type calcium channel blockers and the use of N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide in the study of various disease states.
Méthodes De Synthèse
N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 2-methylsulfonylphenylacetic acid with thionyl chloride, which produces 2-methylsulfonylphenylacetyl chloride. The resulting compound is then reacted with propargylamine to produce N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has been studied extensively due to its potential applications in various scientific research fields. One of the most promising applications of N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide is its use as a tool to study the role of calcium channels in cellular function. N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has been shown to selectively block T-type calcium channels, which are involved in various physiological processes, including neuronal signaling, muscle contraction, and hormone secretion.
Propriétés
IUPAC Name |
N-[2-(2-methylsulfonylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-12(14)13-9-8-10-6-4-5-7-11(10)17(2,15)16/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQCTKMPUZJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

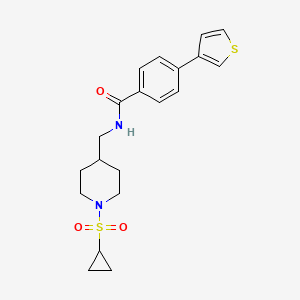
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)
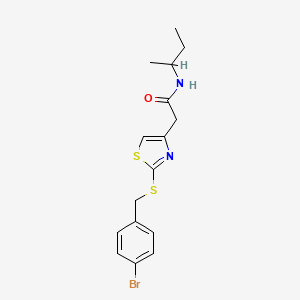
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)

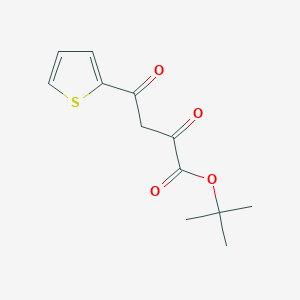
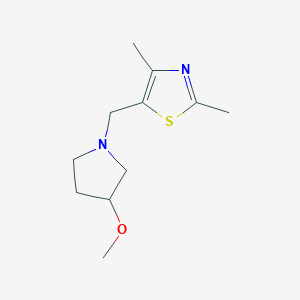
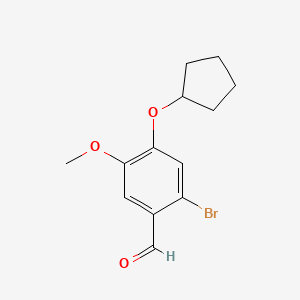
![methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate](/img/structure/B2814750.png)
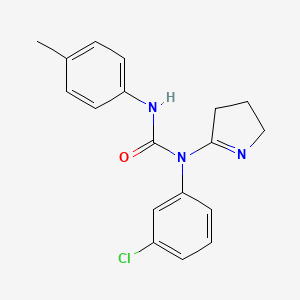
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)
![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)

